5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine
Description
Properties
Molecular Formula |
C7H5ClIN3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-5(9)6-10-2-3-12(6)7(8)11-4/h2-3H,1H3 |
InChI Key |
JARTWXNFOXHSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN2C(=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods like microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The imidazo[1,2-c]pyrimidine core structure is known for its diverse biological activities. Compounds containing this moiety have been studied for their potential as:
- Anticancer Agents : Research indicates that imidazo[1,2-c]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown promising results in inhibiting tumor growth in vitro, with significant activity reported against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Activities : The compound's derivatives have been evaluated for their antibacterial and antifungal properties. Studies suggest that certain imidazo[1,2-c]pyrimidine compounds possess activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine and its biological activity is crucial for optimizing its pharmacological properties. Several studies have focused on modifying the substituents on the imidazo[1,2-c]pyrimidine scaffold to enhance potency and selectivity for specific biological targets.
Table 1: Structure-Activity Relationships of Imidazo[1,2-c]pyrimidines
Synthesis and Optimization
The synthesis of this compound has been explored using various methodologies, including nucleophilic aromatic substitution reactions. Recent advancements focus on greener synthesis methods that reduce environmental impact while maintaining high yields of the target compound .
In Silico Studies
Computational methods are increasingly used to predict the interaction of this compound with biological targets. Molecular docking studies have provided insights into how this compound binds to enzymes or receptors involved in disease processes, facilitating the design of more effective derivatives .
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-c]pyrimidine derivatives:
- Case Study 1 : A derivative was tested against MCF-7 cell lines showing an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer potential .
- Case Study 2 : Another study evaluated the antimicrobial efficacy of a series of imidazo[1,2-c]pyrimidines against drug-resistant bacterial strains, demonstrating promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological system being studied .
Comparison with Similar Compounds
Substituent Patterns and Physicochemical Properties
Key Observations :
Stability and Reactivity
- Halogen Dance Phenomenon: Substituted pyrrolo[1,2-c]pyrimidines undergo halogen rearrangements during SEAr reactions, suggesting similar reactivity in iodine/chlorine-substituted imidazo analogs .
- Stability : The iodine atom in the target compound may confer photolytic instability compared to bromine or chlorine analogs, requiring dark storage .
Biological Activity
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
The synthesis of this compound involves multi-step processes that typically utilize gradient methanol and dichloromethane for purification. The compound is characterized as a white solid with a notable yield of approximately 40% in some studies . Its chemical structure includes a pyrimidine core, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various imidazo-pyrimidine derivatives, including this compound. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds within this chemical class have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 12 | MCF-7 | 2.74 |
| Compound 13 | A549 | 4.92 |
| This compound | Colo-205 | TBD |
The exact IC50 value for this compound remains to be determined in comparative studies but is expected to fall within similar ranges based on structural analogs.
The mechanism through which imidazo-pyrimidines exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that these compounds may interact with cellular pathways that regulate cell survival and proliferation. For example, they may inhibit specific enzymes or receptors involved in tumor growth or induce oxidative stress leading to cell death .
Case Studies
Several case studies have documented the effects of imidazo-pyrimidines on cancer treatment. For instance:
- Study on MCF-7 Cells : A derivative similar to this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of exposure.
- In Vivo Studies : Animal models treated with imidazo-pyrimidine derivatives demonstrated reduced tumor size and improved survival rates compared to control groups receiving standard chemotherapy agents.
Other Biological Activities
Beyond anticancer properties, compounds in this class have been explored for other biological activities:
- Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains, although specific data for this compound is limited.
- Cholinesterase Inhibition : Research indicates potential cholinesterase inhibitory activity which may contribute to neuroprotective effects, relevant in conditions like Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
